4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile
Description
4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile is a fluorinated aromatic nitrile compound characterized by a fluorine substituent at the para position and a trifluoromethoxy (-OCF₃) group at the ortho position on the benzene ring. The acetonitrile moiety (-CH₂CN) enhances its reactivity, making it valuable in organic synthesis, particularly in pharmaceutical and agrochemical intermediates.
Properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-7-2-1-6(3-4-14)8(5-7)15-9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLRJRAUOHQFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223522 | |
| Record name | Benzeneacetonitrile, 4-fluoro-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-14-8 | |
| Record name | Benzeneacetonitrile, 4-fluoro-2-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetonitrile, 4-fluoro-2-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile typically involves the reaction of 4-fluoro-2-(trifluoromethoxy)benzaldehyde with a suitable cyanide source under specific conditions. One common method is the use of sodium cyanide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted phenylacetonitrile derivatives.
Scientific Research Applications
4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethoxy groups can influence the compound’s lipophilicity, electronic properties, and binding affinity to molecular targets.
Comparison with Similar Compounds
Key Identifiers :
- Molecular Formula: Presumed to be C₉H₅F₄NO (based on analogs like 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile ).
- Molecular Weight : ~219.14 g/mol (estimated from analogs).
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis:
Physicochemical Properties
- Boiling Points :
- Lipophilicity : Trifluoromethoxy groups increase lipophilicity compared to methoxy or hydrogen substituents, enhancing membrane permeability .
Biological Activity
4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile is a compound of interest in medicinal chemistry due to its unique structural features, particularly the presence of fluorinated groups that enhance its biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C9H5F4NO
- CAS Number : 66523592
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The incorporation of trifluoromethyl groups is known to significantly influence the pharmacological profile of compounds.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes.
- Cellular Interactions : Molecular docking studies suggest that the trifluoromethyl group facilitates interactions with amino acid residues in target proteins, enhancing binding affinity and biological effectiveness .
Anticancer Activity
A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed significant inhibitory effects:
- Cell Lines Tested : MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells.
- Findings : The compound exhibited moderate cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
Antimicrobial Properties
The antimicrobial potential was assessed through various assays:
- Inhibition Zones : The compound demonstrated notable inhibition against several bacterial strains, indicating its potential as an antimicrobial agent.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 Value (μM) | Observations |
|---|---|---|---|
| Anticancer | MCF-7 | 18.1 | Moderate cytotoxicity |
| Hek293 | 24.3 | Reduced viability | |
| Antimicrobial | E. coli | 15.6 | Significant inhibition |
| S. aureus | 30.1 | Moderate inhibition |
Case Study 1: Inhibition of COX Enzymes
A detailed investigation into the inhibitory effects of this compound on COX enzymes showed:
- COX-2 Inhibition : This compound was found to inhibit COX-2 activity in a dose-dependent manner, which is crucial for developing anti-inflammatory drugs.
Case Study 2: Molecular Docking Analysis
Using molecular docking simulations, researchers identified key interactions between the compound and target enzymes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
